REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([OH:11])=[C:4]([F:12])[CH:3]=1>[Pd].CO>[NH2:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([F:12])[C:5]=1[OH:11]
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=C1)[N+](=O)[O-])O)F
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Name
|
|
Quantity
|
2.26 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under an H2 atmosphere until significant reduction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant solid was triturated with hexanes
|
Type
|
CUSTOM
|
Details
|
to remove residual MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC=C1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |